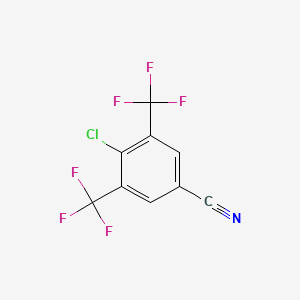

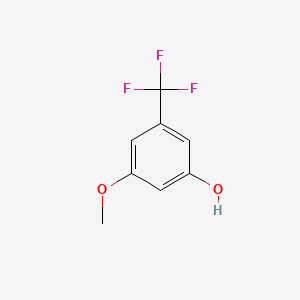

4-クロロ-3,5-ビス(トリフルオロメチル)ベンゾニトリル

説明

The compound 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a chemical of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related fluorinated aromatic compounds and their derivatives, which can be useful in understanding the behavior and properties of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms and the need for selective functionalization. The papers provided do not specifically address the synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, but they do mention the synthesis of other fluorinated aromatic compounds. For example, the first paper discusses the formation of tri- and tetralithio derivatives of a hexafluoro-2-hydroxy-2-propyl benzene, which are then reacted with chlorosilanes to form silylated derivatives . This indicates that lithiation followed by a substitution reaction could be a potential pathway for synthesizing related compounds, possibly including 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the strong electronegativity of fluorine, which can influence the electronic distribution within the molecule. The second paper describes the structural confirmation of triazole derivatives by X-ray analysis . Although this does not directly relate to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, it suggests that X-ray crystallography could be a valuable tool for determining the molecular structure of such compounds.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can vary significantly depending on the substitution pattern and the presence of other functional groups. The papers provided do not detail reactions specific to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, but they do offer insights into the reactivity of similar compounds. For instance, the first paper shows that lithiated derivatives can undergo further reactions with chlorosilanes . This could imply that 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile may also participate in reactions with nucleophiles or electrophiles, depending on its substitution pattern and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile would be influenced by the presence of the trifluoromethyl groups and the chloro substituent. These groups are known to confer stability and influence the compound's polarity, boiling point, and reactivity. While the provided papers do not discuss the properties of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile directly, they do highlight the importance of spectroscopic analyses, such as IR and NMR, in characterizing the functional groups of fluorinated compounds . These techniques could be applied to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile to deduce its properties.

科学的研究の応用

医薬品研究 アンドロゲン受容体モジュレーター

4-クロロ-3,5-ビス(トリフルオロメチル)ベンゾニトリルは、強力で経口活性が高く、筋肉選択的なアンドロゲン受容体モジュレーター(SARMs)として設計されたイミダゾリン-2-オンの合成における試薬として使用されます。 これらのSARMsは、筋肉萎縮症などの治療において潜在的な応用が期待されています .

抗菌剤 MRSA対策

この化合物は、抗菌活性を示す新規ピラゾール誘導体の設計および合成に利用されてきました。一部の誘導体は、エンテロコッカスやメチシリン耐性黄色ブドウ球菌(MRSA)などの脅威的な細菌病原体に対して、非常に効果的な最小発育阻止濃度(MIC)を示しています。 これらの病原体は、多くの抗生物質に対して耐性を示しています .

癌治療 セリネクソルの生産

癌研究において、4-クロロ-3,5-ビス(トリフルオロメチル)ベンゾニトリルは、多発性骨髄腫の治療薬としてFDA承認されたセリネクソルの生産メカニズムに関与しています。 この化合物は、合成プロセスにおける中間体として使用されます .

農薬および医薬品の成分

この化合物の構造の一部であるトリフルオロメチル基は、農薬や医薬品の有効成分における重要な構造モチーフです。 これは、様々な農薬や医薬品製品の開発に不可欠なトリフルオロメチルピリジンの合成に使用されます .

作用機序

Target of Action

It’s known that this compound is used in the synthesis of imidazolin-2-ones, which are designed and synthesized as highly potent, orally active and muscle selective androgen receptor modulators (sarms) . Therefore, it can be inferred that the androgen receptors could be a potential target.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered orally.

Action Environment

It’s known that the compound should be stored in a hygroscopic, -20°c freezer, under an inert atmosphere , suggesting that temperature and humidity may affect its stability.

生化学分析

Biochemical Properties

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. The nature of these interactions is primarily inhibitory, affecting the enzyme’s ability to catalyze reactions efficiently .

Cellular Effects

The effects of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in certain cell types, leading to changes in gene expression related to stress response. Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, preventing them from metabolizing substrates effectively. This binding interaction is crucial for its inhibitory effects. Furthermore, 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in noticeable changes in cellular and physiological processes. High doses of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile can cause toxicity, including liver damage and oxidative stress .

Metabolic Pathways

4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting these enzymes, leading to altered metabolic pathways. This interaction can result in the accumulation of certain metabolites and depletion of others, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile within cells and tissues are essential for its activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile within the cell can determine its specific effects on cellular processes .

特性

IUPAC Name |

4-chloro-3,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF6N/c10-7-5(8(11,12)13)1-4(3-17)2-6(7)9(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWQECDDVRORJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627054 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62584-30-9 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

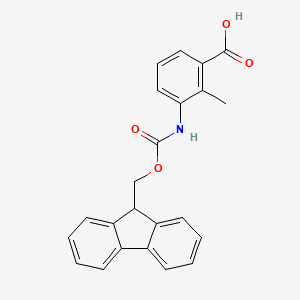

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)

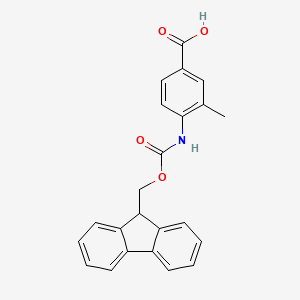

![Fmoc-3-endo-aminobicyclo[2.2.1]-hept-5-ene-2-endo-carboxylic acid](/img/structure/B1322507.png)

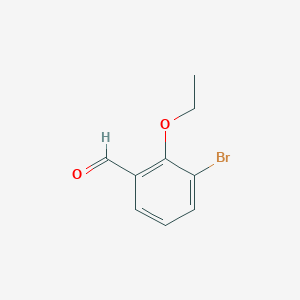

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)